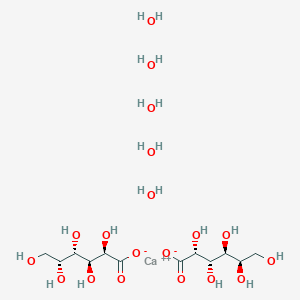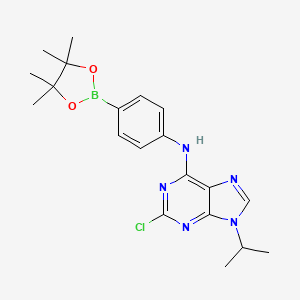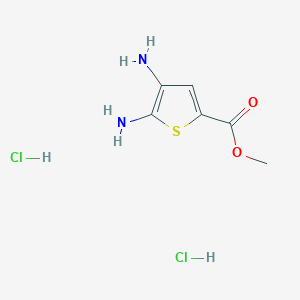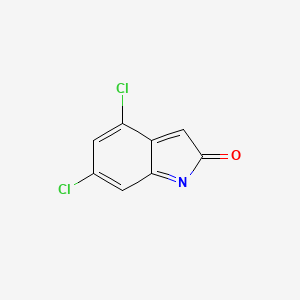
4,6-Dichloro-2H-indol-2-one
Descripción general
Descripción
4,6-Dichloro-2H-indol-2-one is a chemical compound with the linear formula C8H3CL2NO . It has a molecular weight of 202.04 . The IUPAC name for this compound is 4,6-dichloro-1,3-dihydro-2H-indol-2-one .
Molecular Structure Analysis
The InChI code for 4,6-Dichloro-2H-indol-2-one is 1S/C8H5Cl2NO/c9-4-1-6(10)5-3-8(12)11-7(5)2-4/h1-3,11-12H . This code provides a standard way to encode the compound’s molecular structure.Aplicaciones Científicas De Investigación
Synthesis and Application in Pharmaceutical Research
Synthesis of Novel Scaffolds for Kinase Research : Cheung et al. (2001) explored the synthesis of various derivatives of 2H-indol-2-ones, including 2-chloro-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one, as novel scaffolds for kinase research areas in pharmaceutical applications (Cheung, Harris, & Lackey, 2001).
Generation of Substituted Oxindoles : England et al. (2007) demonstrated the generation of the quasi-antiaromatic 2H-indol-2-one ring system, which undergoes smooth addition of various pi-nucleophiles to afford substituted oxindoles (England, Merey, & Padwa, 2007).
Structural Analysis and Spectroscopic Studies
- Indole Derivatives for Diverse Applications : Tariq et al. (2020) synthesized novel indole derivatives and performed XRD, spectroscopic, and DFT studies, highlighting their applications in various fields, including nonlinear optical (NLO) associated high-tech applications (Tariq et al., 2020).
Pharmaceutical Development and NMDA Receptor Antagonism
- Synthesis of Glycine-Site NMDA Receptor Antagonists : Baron et al. (2005) synthesized a series of 4,6-dichloro-1H-indole-2-carboxylic acid derivatives as potent and selective antagonists of the glycine site of the N-methyl-d-aspartate (NMDA) receptor (Baron et al., 2005).
Catalysis and Synthesis Techniques
- Facile One-Pot Synthesis Techniques : Brahmachari and Banerjee (2014) developed a highly efficient method for one-pot synthesis of indolin-2-ones and acenaphthylen-1(2H)-one derivatives, highlighting an eco-friendly approach using sulfamic acid as an organo-catalyst (Brahmachari & Banerjee, 2014).
Propiedades
IUPAC Name |
4,6-dichloroindol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl2NO/c9-4-1-6(10)5-3-8(12)11-7(5)2-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFKJBFZROQHSQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=CC(=O)N=C21)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30856198 | |
| Record name | 4,6-Dichloro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30856198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dichloro-2H-indol-2-one | |
CAS RN |
1082041-83-5 | |
| Record name | 4,6-Dichloro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30856198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4,4,5,5-Tetramethyl-2-[4-(4-methylphenyl)phenyl]-1,3,2-dioxaborolane](/img/structure/B1429376.png)
![6-Chlorospiro[chroman-2,4'-piperidine] hydrochloride](/img/structure/B1429377.png)
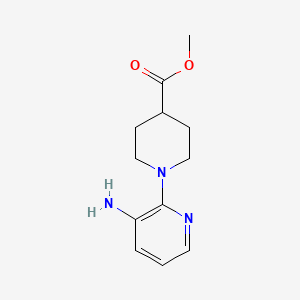
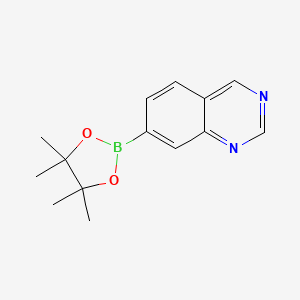

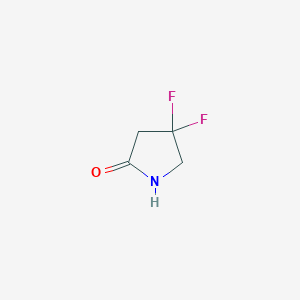


![2-Oxa-7-azaspiro[3.5]nonane hemioxalate](/img/structure/B1429387.png)

